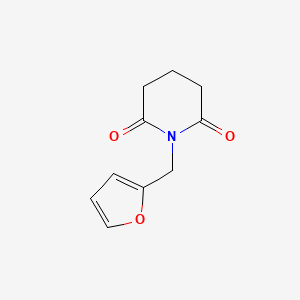![molecular formula C19H21NO5 B4584994 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)
2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired compound. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate compounds are prepared in three steps from corresponding acetoacetic esters, used as reagents for the preparation of various heterocyclic systems, showcasing a method that could be relevant for synthesizing similar structures (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Molecular Structure Analysis
Understanding the molecular structure of organic compounds is crucial for predicting their reactivity and properties. The molecular structures of compounds synthesized via Schiff bases reduction route, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, reveal significant insights into their stability and potential reactivity patterns, which could inform the structural analysis of similar compounds (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules like 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate can reveal a lot about their functional group reactivity. For example, the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrate the impact of substituents on luminescence properties, which could relate to the reactivity and properties of similar compounds (Soyeon Kim et al., 2021).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on compounds like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate provide insights into the factors affecting these properties and can be extrapolated to understand the physical properties of structurally related compounds (Lou Hong-xiang, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further transformations, are key to understanding a compound's applications. The process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid showcases the importance of reaction conditions on yield and purity, providing a glimpse into the chemical properties analysis of related compounds (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).
Applications De Recherche Scientifique
1. Heterocyclic System Synthesis
2-Methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is utilized in synthesizing various heterocyclic systems. For instance, its derivatives have been used to prepare 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds, highlighting its utility in creating complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).
2. Photopolymerization
The compound plays a role in nitroxide-mediated photopolymerization. Researchers have explored its derivatives as photoiniferters, which decompose under UV irradiation to generate radicals, thus aiding in the polymerization process (Guillaneuf et al., 2010).
3. Tubulin Polymerization Inhibition
A derivative of this compound has been identified as an inhibitor of tubulin polymerization, making it a candidate for antiproliferative activity against human cancer cells. This discovery underscores its potential in cancer research (Minegishi et al., 2015).
4. Hyperbranched Aromatic Polyamide Synthesis
This compound is involved in the synthesis of hyperbranched aromatic polyamides, showcasing its utility in the creation of polymers with specific properties. These polymers find applications in various fields, including materials science (Yang, Jikei, & Kakimoto, 1999).
5. Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are used as intermediates in the synthesis of various drugs, indicating its importance in medicinal chemistry (Xu, Guo, Li, & Liu, 2018).
Propriétés
IUPAC Name |
2-methoxyethyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14-5-3-4-6-17(14)25-13-18(21)20-16-9-7-15(8-10-16)19(22)24-12-11-23-2/h3-10H,11-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDRQAPZWIBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)
![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)



![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)